
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione
Vue d'ensemble
Description
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione, also known as NBOC-protected oxazolidine, is a chemical compound widely used in organic synthesis. It is a chiral auxiliary that helps to control the stereochemistry of reactions. NBOC-protected oxazolidine is a crucial building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and nucleosides.
Mécanisme D'action
The mechanism of action of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is based on its chiral nature. It helps to control the stereochemistry of reactions, making it a crucial building block for the synthesis of various biologically active molecules. In addition, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine can act as a protecting group for amines, alcohols, and carboxylic acids, which helps to prevent unwanted reactions during synthesis.
Biochemical and Physiological Effects:
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine does not have any known biochemical or physiological effects. It is used solely as a chiral auxiliary in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is its ability to control the stereochemistry of reactions. This makes it a crucial building block for the synthesis of various biologically active molecules. In addition, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine can act as a protecting group for amines, alcohols, and carboxylic acids, which helps to prevent unwanted reactions during synthesis.
One of the limitations of using (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is its cost. It is a relatively expensive compound, which can limit its use in large-scale synthesis. In addition, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is a highly reactive compound and requires careful handling to prevent unwanted reactions.
Orientations Futures
There are several future directions for the use of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine in organic synthesis. One potential direction is the development of new methods for the synthesis of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine. This could involve the use of alternative catalysts or reaction conditions to improve the yield and reduce the cost of synthesis.
Another future direction is the application of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine in the synthesis of new biologically active molecules. This could involve the use of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine as a chiral auxiliary in the synthesis of new drugs and pharmaceuticals.
Conclusion:
In conclusion, (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is a crucial building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and nucleosides. It is a chiral auxiliary that helps to control the stereochemistry of reactions. (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is widely used in organic synthesis and has several advantages and limitations for lab experiments. There are several future directions for the use of (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine in organic synthesis, including the development of new synthesis methods and the application in the synthesis of new biologically active molecules.
Applications De Recherche Scientifique
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is widely used in organic synthesis as a chiral auxiliary. It helps to control the stereochemistry of reactions, making it a crucial building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and nucleosides. (R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dioneed oxazolidine is also used in the synthesis of drugs and pharmaceuticals. For example, it is used in the synthesis of antiviral drug acyclovir and anticancer drug taxol.
Propriétés
IUPAC Name |
(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYVIGJFGZQHSZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40819991 | |
| Record name | (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40819991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione | |
CAS RN |
61177-00-2 | |
| Record name | (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40819991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B3274564.png)

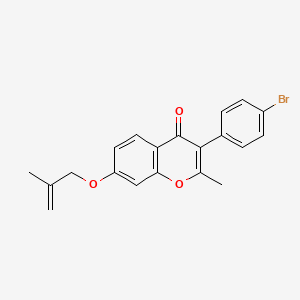
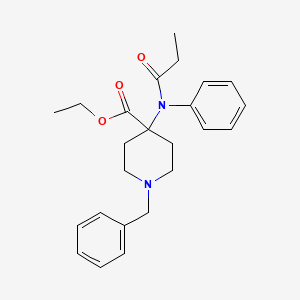


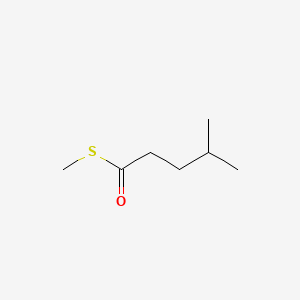
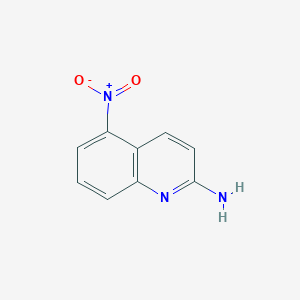
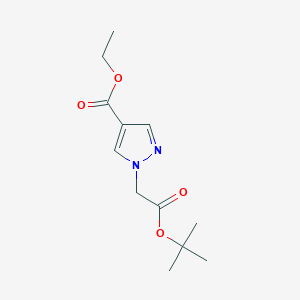



![methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B3274651.png)
